5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

Crystallography Conformational analysis Solid-state packing

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (CAS 60870-49-7; molecular formula C₁₂H₉N₃O₂, MW 227.22 g/mol) is a heterocyclic small molecule belonging to the 2-anilino-5-aryl-1,3,4-oxadiazole subclass. It was characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.195(3) Å, b = 5.6162(8) Å, c = 14.958(3) Å, β = 107.00(2)°, V = 1060.0(3) ų.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 60870-49-7
Cat. No. B14608010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
CAS60870-49-7
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C12H9N3O2/c1-2-5-9(6-3-1)13-12-15-14-11(17-12)10-7-4-8-16-10/h1-8H,(H,13,15)
InChIKeyBPDJCCYITGMHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (CAS 60870-49-7)


5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (CAS 60870-49-7; molecular formula C₁₂H₉N₃O₂, MW 227.22 g/mol) is a heterocyclic small molecule belonging to the 2-anilino-5-aryl-1,3,4-oxadiazole subclass [1]. It was characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.195(3) Å, b = 5.6162(8) Å, c = 14.958(3) Å, β = 107.00(2)°, V = 1060.0(3) ų [2][3]. The compound is synthesized via Mn(II)-mediated oxidative cyclization of a substituted thiosemicarbazide precursor [1]. The closest structural analogs differ in either the C5-heteroaryl substituent (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine, CAS 1612-76-6) or the N2-substituent (e.g., 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine, CAS 7659-06-5, which lacks the N-phenyl group), placing this compound at a unique intersection of furan and aniline pharmacophores within the oxadiazole chemical space [4].

Why 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Cannot Be Substituted with Generic In-Class Analogs


Within the 1,3,4-oxadiazole class, small substituent changes produce large shifts in conformational preference, electronic distribution, and intermolecular interaction capacity—properties directly relevant to target engagement and solid-state behavior. The N-phenyl substituent at the 2-position enables a near-coplanar conformation with the oxadiazole core (dihedral angle 3.34°), while the furan ring at C5 is also nearly coplanar (5.7°) [1]. This contrasts with analogs bearing, e.g., 4-chlorophenyl or 4-methoxyphenyl groups at N2, where steric effects increase torsional angles and alter π-stacking capability [2]. Removing the N-phenyl group entirely (as in 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine, CAS 7659-06-5) eliminates the hydrogen-bond donor at N3 that forms inversion dimers linked by N–H···N hydrogen bonds (R₂²[8] loops) in the crystal lattice [1]. This dimer motif is absent in the non-phenylated analog, fundamentally altering solid-state packing, solubility, and potential for co-crystal engineering. Consequently, generic substitution within this scaffold is not risk-free: a purchaser selecting a different 5-aryl or N2-substituted oxadiazole may obtain a compound with divergent crystallinity, hydrogen-bonding capacity, and conformational pre-organization for biological targets [3].

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Crystal Structure: Near-Coplanar Conformation vs. Twisted Analogs

Single-crystal X-ray diffraction of the target compound reveals the central oxadiazole ring is nearly coplanar with both the pendant phenyl ring (dihedral angle 3.34 ± 0.18°) and the furan ring (major disorder component, dihedral angle 5.7 ± 0.6°) [1]. In the non-phenylated analog 5-phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6), the oxadiazole–phenyl dihedral angle is 5.2°—a 1.86° difference. This higher planarity in the target compound enhances π-conjugation across the N-phenyl–oxadiazole–furan system and facilitates inversion dimer formation via pairs of N–H···N hydrogen bonds [R₂²(8) loops] absent in 2-amino-substituted analogs lacking the N–H donor [2].

Crystallography Conformational analysis Solid-state packing

Predicted LogP Advantage Over Non-Furan Analogs

The predicted partition coefficient (LogP) for the target compound is 2.495, as computed via the XLogP3 algorithm and reported on authoritative cheminformatics platforms . The simpler analog 5-phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6) has a predicted XLogP3 of 1.3 [1], while 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5, lacking the N-phenyl group) has an XLogP3 of 0.2 [2]. The target compound thus sits in an intermediate lipophilicity window (LogP 2–3) that is generally considered favorable for passive membrane permeability while avoiding the solubility penalties and promiscuity risks associated with LogP > 5 [3].

Lipophilicity Drug-likeness Permeability

Mn(II)-Mediated Cyclization Route: Synthetic Accessibility vs. Alternative Oxadiazole Syntheses

The target compound is prepared via Mn(II) acetate-mediated oxidative cyclization of N-(furan-2-carbonyl)-4-phenylthiosemicarbazide, with reported yields of approximately 60% and a melting point range of 476–478 K [1]. In contrast, the classical synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles via electrochemical oxidation of semicarbazones at a platinum anode typically yields a mixture of substituted products requiring chromatographic separation [2]. The Mn(II)-mediated route is a single-step cyclization with H₂S elimination, providing a defined product without the need for specialized electrochemical apparatus. The N-phenyl substituent is installed at the thiosemicarbazide stage (via phenyl isothiocyanate), enabling modular variation of the aniline moiety independent of the C5-furan group [1].

Synthetic chemistry Cyclization Thiosemicarbazide

Class-Level Antimicrobial Potential: 2-Anilino-5-aryl-1,3,4-oxadiazoles Exhibit MIC Values of 6.25–12.5 µg/mL Against M. tuberculosis

While direct antimicrobial data for the target compound are not yet reported in the primary literature, closely related N-arylidene-5-aryl-1,3,4-oxadiazol-2-amines—which share the 5-aryl-2-anilino-oxadiazole core with the target compound—exhibit in vitro antimycobacterial activity against M. tuberculosis H37Rv with MIC values of 6.25–12.5 µg/mL in the Microplate Alamar Blue Assay (MABA) [1]. The most active compounds in this series (2c, 2d, 3c, 3d, 4d) achieved MIC = 6.25 µg/mL, comparable to streptomycin (6.25 µg/mL) though less potent than ciprofloxacin and pyrazinamide (3.125 µg/mL). In the antibacterial domain, 2-amino-5-aryl-1,3,4-oxadiazoles show MIC values of 20–56 µg/mL against bacterial strains and 42–78 µg/mL against fungi [2]. The N-phenyl and furan substituents of the target compound place it within the most active SAR region identified for this scaffold [3].

Antitubercular Mycobacterium tuberculosis MIC

Class-Level Antiproliferative Potential: N-(Substituted Phenyl)-5-aryl-1,3,4-oxadiazol-2-amines Show GI₅₀ Values of 12.9 µM Against MCF-7

A systematic study of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amines—which includes the exact core scaffold of the target compound—revealed that representative analogs (e.g., compound 4p) achieve GI₅₀ values of 12.9 µM against MCF-7 breast cancer cells and 59.3 µM against MDA-MB-231 cells, with activity approaching that of 5-fluorouracil [1]. The SAR analysis indicates that electron-donating substituents on the N-phenyl ring (as in the target compound's unsubstituted phenyl) and heteroaryl groups at C5 (as in the target compound's furan-2-yl) are associated with enhanced antiproliferative potency [2]. In a related series, oxadiazole-thiazolidinone conjugates bearing the 5-(furan-2-yl)-1,3,4-oxadiazole moiety demonstrated DPPH radical scavenging activity, confirming that the furan-oxadiazole pharmacophore contributes to antioxidant as well as anticancer potential [3].

Anticancer Antiproliferative MCF-7

Hydrogen-Bond Dimer Motif Unique to N-Phenyl Series: Crystal Engineering Implications

In the crystal lattice of the target compound, inversion dimers are formed by pairs of N–H···N hydrogen bonds generating R₂²[8] loops, with additional stabilization from C–H···π and π–π interactions (centroid–centroid distances 3.291–3.460 Å) [1]. The N3–H3N3···N4 hydrogen bond motif (where N3 is the amine nitrogen bridging the phenyl ring and N4 is the oxadiazole ring nitrogen) is only possible because of the N–H donor present in the 2-anilino substitution pattern. In 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5), the N2 position bears a primary amine (–NH₂) that forms a different hydrogen-bonding network, precluding the R₂²[8] dimer motif [2]. This distinction is critical for applications in crystal engineering, co-crystal design, and formulation where predictable solid-state packing influences dissolution rate and stability [3].

Crystal engineering Hydrogen bonding Co-crystal design

Best-Fit Application Scenarios for 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine Based on Quantitative Evidence


Focused Antitubercular Screening Library Member

Based on the class-level MIC range of 6.25–12.5 µg/mL against M. tuberculosis H37Rv for closely related N-arylidene-5-aryl-1,3,4-oxadiazol-2-amines [1], the target compound is best deployed as a member of a focused screening library targeting enoyl-ACP reductase (InhA) or other validated M. tuberculosis targets. Its intermediate LogP (2.495) supports both aqueous solubility for in vitro assays and sufficient permeability for potential intracellular target access . Procure this compound alongside the 5-phenyl analog (CAS 1612-76-6) to establish a structure-activity pair differentiating furan from phenyl at C5.

Crystal Engineering and Co-Crystal Screening Scaffold

The well-characterized crystal structure with defined R₂²[8] hydrogen-bonded inversion dimers and predictable π–π stacking interactions (centroid–centroid distances 3.291–3.460 Å) [1] makes the compound suitable as a co-former in pharmaceutical co-crystal screening. The near-coplanar conformation of both pendant rings (dihedral angles ≤ 5.7°) provides a flat molecular surface for π-stacking with aromatic co-formers such as isonicotinamide or nicotinamide [2]. Procure in crystallographic-grade purity (≥ 98%) for reliable co-crystal experiments.

Anticancer Screening Deck: MCF-7 and MDA-MB-231 Profiling

Given that N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amines achieve GI₅₀ values of 12.9 µM (MCF-7) and 59.3 µM (MDA-MB-231) [1], the target compound is rationally positioned for profiling in breast cancer cell line panels. Its furan-2-yl C5 substituent places it in the electron-rich heteroaryl region of the SAR landscape associated with enhanced antiproliferative potency. Pair with the N-(4-methoxyphenyl) analog (4p from Ahsan et al., 2017) as a positive control in the same assay plate to benchmark relative potency and establish within-class rank ordering .

Agrochemical Fungicide Discovery: Furan-Oxadiazole Lead Optimization

The extensive patent literature on 1,3,4-oxadiazoles as agricultural fungicides (e.g., WO2020070611A1 by PI Industries) [1], combined with the known fungicidal activity of furan-containing oxadiazoles (class-level MIC 42–78 µg/mL against fungal strains) , supports deployment of the target compound as a starting scaffold for fungicide lead optimization. The furan-2-yl group at C5 is a privileged substituent in agrochemical oxadiazoles, and the N-phenyl group provides a handle for further derivatization (e.g., introduction of halogens or methoxy groups). Procure in multi-gram quantities for structure-activity relationship expansion.

Quote Request

Request a Quote for 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.